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Abstract
AZ 12488024, also known as AZD7268, is a potent and selective δ-opioid receptor (DOR)

agonist that was under development by AstraZeneca for the treatment of major depressive

disorder (MDD).[1] As a derivative of the known DOR agonist SNC-80, AZD7268 represented

an effort to explore the therapeutic potential of the δ-opioid system for mood disorders.[1] The

compound advanced to Phase 2 clinical trials before its development was discontinued in 2010

due to a lack of efficacy.[1] This technical guide provides a comprehensive overview of the

discovery, preclinical development, and clinical evaluation of AZ 12488024, summarizing key

data, experimental methodologies, and the underlying signaling pathways.

Discovery and Preclinical Development
Lead Optimization and Discovery
AZ 12488024 (AZD7268) was first described in 2007 and was developed as part of

AstraZeneca's program to investigate novel treatments for major depressive disorder.[1] The

discovery process originated from the known δ-opioid receptor agonist, SNC-80. The

development of AZD7268 likely involved medicinal chemistry efforts to optimize the

pharmacokinetic and pharmacodynamic properties of the SNC-80 scaffold, aiming to enhance

selectivity and reduce potential off-target effects.
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Mechanism of Action
AZ 12488024 is a potent and selective agonist of the δ-opioid receptor, a G-protein coupled

receptor (GPCR). Upon binding, it is expected to activate intracellular signaling cascades,

primarily through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a

subsequent decrease in cyclic AMP (cAMP) levels. This modulation of neuronal excitability in

brain regions associated with mood and emotion was the therapeutic rationale for its

investigation in MDD.

Preclinical Pharmacology
Preclinical studies established the binding affinity and selectivity of AZ 12488024 for the δ-

opioid receptor. While specific preclinical studies on AZD7268 have not been extensively

published, data from public databases indicate a high affinity and selectivity.[1]

Table 1: Preclinical Pharmacological Profile of AZ 12488024 (AZD7268)

Parameter Value Receptor Species

Binding Affinity (Ki) 2.7 nM[1] δ-opioid receptor Not Specified

Selectivity
~2,000-fold over μ-

opioid receptor[1]
μ-opioid receptor Not Specified

Clinical Development
Phase 1 Clinical Trials
Phase 1 studies were conducted to assess the safety, tolerability, and pharmacokinetics of

AZD7268 in healthy volunteers. These studies established a dose range for further clinical

investigation.

Phase 2 Clinical Trial (NCT00912353)
A Phase 2, randomized, double-blind, placebo-controlled study was initiated to evaluate the

efficacy and safety of AZD7268 in patients with Major Depressive Disorder.[2] The trial enrolled

231 participants who were assigned to receive AZD7268, placebo, or the active comparator

escitalopram.[1]
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Table 2: Overview of the Phase 2 Clinical Trial (NCT00912353) for AZD7268

Parameter Description

ClinicalTrials.gov ID NCT00912353[2]

Study Title AZD7268 Safety and Tolerability Study[2]

Indication Major Depressive Disorder (MDD)[2]

Phase 2[2]

Number of Participants 231[1]

Study Design
Randomized, Double-Blind, Placebo-Controlled,

Parallel Assignment

Treatment Arms AZD7268, Placebo, Escitalopram[1]

Primary Outcome
Reduction in depressive symptoms compared to

placebo[2]

Discontinuation of Development
The development of AZD7268 was discontinued in 2010.[1] The primary reason for

discontinuation was the finding that the drug was ineffective for major depressive disorder in

the Phase 2 clinical trial.[1] Dose-limiting side effects observed in clinical trials included

syncope (fainting), hypotension (low blood pressure), and dizziness.[1]

Experimental Protocols
Radioligand Binding Assay (Representative Protocol)
This protocol describes a typical radioligand displacement assay to determine the binding

affinity (Ki) of a test compound for the δ-opioid receptor.

Materials:

Cell membranes expressing the human δ-opioid receptor.

Radioligand: [³H]Naltrindole (a selective DOR antagonist).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.centerwatch.com/clinical-trials/listings/NCT01020799/azd7268-safety-and-tolerability-study
https://www.centerwatch.com/clinical-trials/listings/NCT01020799/azd7268-safety-and-tolerability-study
https://www.centerwatch.com/clinical-trials/listings/NCT01020799/azd7268-safety-and-tolerability-study
https://www.centerwatch.com/clinical-trials/listings/NCT01020799/azd7268-safety-and-tolerability-study
https://en.wikipedia.org/wiki/AZD-7268
https://en.wikipedia.org/wiki/AZD-7268
https://www.centerwatch.com/clinical-trials/listings/NCT01020799/azd7268-safety-and-tolerability-study
https://en.wikipedia.org/wiki/AZD-7268
https://en.wikipedia.org/wiki/AZD-7268
https://en.wikipedia.org/wiki/AZD-7268
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test compound: AZ 12488024 (AZD7268).

Non-specific binding control: Unlabeled naltrindole at a high concentration (e.g., 10 µM).

Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

Glass fiber filters.

Scintillation fluid and counter.

Procedure:

Prepare serial dilutions of AZ 12488024.

In a 96-well plate, combine the cell membranes, [³H]Naltrindole (at a concentration near its

Kd), and either binding buffer (for total binding), unlabeled naltrindole (for non-specific

binding), or the test compound (AZ 12488024) at various concentrations.

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity

using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC₅₀ value of AZ 12488024 by non-linear regression of the competition

binding data.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay (Representative Protocol)
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This protocol describes a typical [³⁵S]GTPγS binding assay to determine the functional activity

of a test compound as an agonist at the δ-opioid receptor.

Materials:

Cell membranes expressing the human δ-opioid receptor.

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

Test compound: AZ 12488024 (AZD7268).

GDP (Guanosine diphosphate).

Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

Non-specific binding control: Unlabeled GTPγS at a high concentration (e.g., 10 µM).

Procedure:

Prepare serial dilutions of AZ 12488024.

In a 96-well plate, combine the cell membranes, GDP, and the test compound (AZ
12488024) at various concentrations.

Pre-incubate the plate to allow the compound to bind to the receptors.

Initiate the reaction by adding [³⁵S]GTPγS to each well.

Incubate the plate at 30°C for 60 minutes to allow for [³⁵S]GTPγS binding to the G-proteins.

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold assay buffer.

Measure the radioactivity on the filters using a scintillation counter.

Plot the specific [³⁵S]GTPγS binding against the concentration of AZ 12488024 and

determine the EC₅₀ and Emax values by non-linear regression.
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Caption: Signaling pathway of AZ 12488024 at the δ-opioid receptor.
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Caption: High-level workflow of the discovery and development of AZ 12488024.
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AZ 12488024 (AZD7268) is a well-characterized δ-opioid receptor agonist that, despite a

strong preclinical rationale, ultimately failed to demonstrate efficacy in a Phase 2 clinical trial for

major depressive disorder. The development history of AZD7268 underscores the challenges of

translating preclinical findings in the complex field of neuropsychiatric drug discovery. While the

therapeutic journey of AZD7268 has concluded, the data and knowledge generated from its

development continue to be valuable for the scientific community in understanding the role of

the δ-opioid system in mood regulation and for the design of future therapeutic agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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